The Chemical Architecture of Corydaline: A Technical Guide for Researchers
The Chemical Architecture of Corydaline: A Technical Guide for Researchers
An In-depth Examination of the Protoberberine Alkaloid for Drug Development Professionals
Corydaline is a pharmacologically active protoberberine isoquinoline alkaloid of significant interest to the scientific community.[1] Isolated primarily from the tubers of various Corydalis species, notably Corydalis yanhusuo, it has demonstrated a range of biological activities, positioning it as a valuable lead compound in drug discovery.[1][2] This technical guide provides a comprehensive overview of the chemical structure of Corydaline, its physicochemical properties, relevant experimental methodologies, and its interaction with key biological signaling pathways.
Chemical Identity and Structure
Corydaline is a tetracyclic isoquinoline alkaloid. The core structure, known as the berbine skeleton, is characterized by a tetrahydroisoquinoline ring system fused to an isoquinoline moiety. Corydaline is specifically substituted with four methoxy groups and a methyl group at the C-13 position. The absolute stereochemistry of the naturally occurring (+)-Corydaline is (13S, 13aR).
Chemical Structure of (+)-Corydaline
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Key Identifiers
For clarity and precise identification in research and development, the following identifiers are crucial. It is important to note that different stereoisomers will have unique CAS numbers.
| Identifier | Value | Reference(s) |
| IUPAC Name | (13S,13aR)-2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | [1] |
| Systematic IUPAC Name | (13S,13aR)-2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | [3][4][5] |
| CAS Number | 518-69-4 ((+)-Corydaline) | [1][6] |
| 71213-90-6 ((-)-Corydaline) | [7] | |
| Molecular Formula | C₂₂H₂₇NO₄ | [1][6] |
| Molecular Weight | 369.45 g/mol | [6][8] |
| InChI Key | VRSRXLJTYQVOHC-YEJXKQKISA-N | [1][3] |
| SMILES | C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC | [1] |
Physicochemical and Biological Data
The following tables summarize key quantitative data related to Corydaline's properties and biological activities, facilitating comparison and analysis.
Physicochemical Properties
| Property | Value | Reference(s) |
| Appearance | White to light yellow solid | [6] |
| Melting Point | 135 °C | [9] |
| Solubility | Soluble in DMSO (≥18.13 mg/mL), Chloroform; Sparingly soluble in Methanol, Ethanol; Insoluble in Water | [5][9] |
| Optical Rotation | [α]D²⁰ +311° (c = 0.8 in alcohol) | [9] |
| UV max | 396 nm | [9] |
Pharmacological and Toxicological Data
| Parameter | Value | Target/System | Reference(s) | | :--- | :--- | :--- | | IC₅₀ | 15 µM | Acetylcholinesterase (AChE) |[1][10] | | | 226 µM | Acetylcholinesterase (AChE) |[6] | | | 25.23 µM | Enterovirus 71 (EV71) Replication |[6] | | | 11.7 µM | CYP2C19 (S-mephenytoin 4'-hydroxylation) |[11] | | | 26.2 µM | CYP2C9 (diclofenac 4-hydroxylation) |[11] | | | 64.5 µM | CYP2D6 (bufuralol 1'-hydroxylation) |[11] | | Kᵢ | 1.23 µM | µ-opioid receptor |[6] | | | 1.7 µM | CYP2C19 (competitive inhibition) |[11] | | | 7.0 µM | CYP2C9 (competitive inhibition) |[11] | | LD₅₀ | 135.5 ± 12.8 mg/kg (mice, i.v.) | - |[9] |
Experimental Protocols
This section outlines the methodologies for key experiments related to the isolation, characterization, and biological evaluation of Corydaline.
Isolation of Corydaline from Corydalis yanhusuo
The isolation of Corydaline typically involves extraction from the dried and pulverized tubers of C. yanhusuo, followed by chromatographic purification.
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Extraction : The powdered plant material (e.g., 50 kg) is often pre-treated with a weak acid like 6% acetic acid to aid in alkaloid extraction.[9] The material is then extracted exhaustively with a solvent such as methanol or aqueous ethanol, often using ultrasonication to improve efficiency.[2][9]
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Fractionation : The crude extract is partitioned. An acid-base partitioning method is common, where the extract is dissolved in an acidic aqueous solution and then extracted with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia) and re-extracted with an organic solvent like chloroform to obtain the total alkaloids.[12]
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Chromatography : The total alkaloid fraction is subjected to chromatographic separation.
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Macroporous Adsorbent Resin : The aqueous extract can be passed through a macroporous resin column (e.g., HPD-100), eluting with a stepwise gradient of ethanol in water (e.g., H₂O, 50% EtOH, 95% EtOH) to yield enriched fractions.[9]
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High-Speed Counter-Current Chromatography (HSCCC) : This liquid-liquid partition chromatography technique is highly effective for separating alkaloids. A two-phase solvent system, such as chloroform-methanol-dilute HCl, is employed for stepwise elution to isolate individual compounds like Corydaline.[3]
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Preparative HPLC : Final purification is often achieved using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.[13]
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Structure Elucidation : The structure of the purified compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR.[2]
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of Corydaline against AChE is commonly measured using the Ellman's method.
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Principle : AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at ~412 nm.
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Reagents :
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Phosphate buffer (e.g., 0.1 M, pH 8.0).
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AChE enzyme solution (from electric eel or other sources).
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DTNB solution.
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ATCI substrate solution.
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Corydaline stock solution (dissolved in DMSO or appropriate solvent) and serial dilutions.
-
-
Procedure :
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In a 96-well microplate, add the buffer, DTNB solution, and varying concentrations of Corydaline (or a positive control like galanthamine).
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Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the ATCI substrate.
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Measure the absorbance at 412 nm at regular intervals using a microplate reader.
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-
Data Analysis : The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition for each Corydaline concentration is determined relative to the control (no inhibitor). The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Analysis of in vivo Metabolism via UPLC-Q/TOF-MS
The metabolic fate of Corydaline in animal models can be comprehensively studied using high-resolution mass spectrometry.[6]
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Animal Dosing : Rats are administered Corydaline orally (e.g., 4.5 mg/kg).[6]
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Sample Collection : Biological samples (plasma, urine, bile, feces) are collected at various time points post-administration.[6]
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Sample Preparation : Samples are processed to extract the metabolites. This may involve protein precipitation for plasma (e.g., with acetonitrile), centrifugation, and filtration.
-
UPLC-Q/TOF-MS Analysis :
-
Chromatography : Separation is performed on a UPLC system with a C18 column (e.g., Acquity UPLC BEH C18). A gradient elution with mobile phases like acetonitrile and water (often containing formic acid or ammonium acetate) is used.
-
Mass Spectrometry : The eluent is introduced into a Q/TOF mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Data is acquired in both full scan MS and targeted MS/MS modes.
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-
Metabolite Identification : Metabolites are identified by comparing the retention times and mass spectral data (accurate mass and fragmentation patterns) of the detected peaks with those of the parent drug. The mass shifts from the parent drug indicate metabolic transformations such as demethylation, hydroxylation, glucuronidation, and sulfation.[1][6]
Signaling Pathways and Biological Interactions
Corydaline and its related alkaloids interact with several key signaling pathways, contributing to their diverse pharmacological effects.
Inhibition of Cytochrome P450 Enzymes
Corydaline has been shown to inhibit the activity of several cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. This suggests a potential for drug-drug interactions. Corydaline acts as a competitive inhibitor, particularly for CYP2C19 and CYP2C9.[11]
Modulation of MAPK and PI3K/Akt Signaling
While direct modulation by Corydaline is still under investigation, extracts from Corydalis and related alkaloids have been shown to influence key inflammatory and cell survival pathways. For instance, corynoline, another alkaloid from Corydalis, inhibits the phosphorylation of p38 and JNK in the MAPK pathway, thereby reducing inflammation.[7][14] Furthermore, extracts of Corydalis Rhizoma have been shown to attenuate primary dysmenorrhea by inhibiting the FAK/PI3K-AKT/NF-κB signaling pathway.[15] This suggests that alkaloids like Corydaline may contribute to these effects.
Metabolic Transformation Pathway
In vivo studies in rats have elucidated the primary metabolic pathways of Corydaline. The molecule undergoes extensive Phase I (functionalization) and Phase II (conjugation) reactions. The major transformations include demethylation of the methoxy groups, hydroxylation of the aromatic rings, followed by sulfation and glucuronidation.[6]
Conclusion
Corydaline remains a molecule of substantial scientific interest due to its defined chemical structure and broad spectrum of biological activities. Its interactions with key targets such as acetylcholinesterase, opioid receptors, and drug-metabolizing enzymes highlight its potential for therapeutic development, particularly in the fields of neuropharmacology and pain management. The detailed understanding of its chemical properties, metabolic pathways, and methodologies for its study, as outlined in this guide, provides a critical foundation for researchers and drug development professionals aiming to harness the therapeutic potential of this natural product. Further investigation into its precise mechanisms of action on signaling pathways like MAPK and PI3K/Akt will be crucial for its future clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase inhibitors from Corydalis yanhusuo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic profiles of corydaline in rats by ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corynoline Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajtm.magtechjournal.com [ajtm.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Corydaline Inhibits Multiple Cytochrome P450 and UDP-Glucuronosyltransferase Enzyme Activities in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Large variability in the alkaloid content of Corydalis yanhusuo dietary supplements [frontiersin.org]
- 14. Corynoline Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
